molecular formula C14H10BrNS B1338877 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole CAS No. 24239-18-7

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole

Cat. No.: B1338877
CAS No.: 24239-18-7
M. Wt: 304.21 g/mol
InChI Key: XXGFUKAVDJZZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields. The compound has a molecular formula of C14H10BrNS and a molecular weight of 304.21 g/mol . Benzothiazole derivatives are widely studied due to their potential in medicinal chemistry, particularly for their antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, benzothiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological macromolecules, affecting their function .

Comparison with Similar Compounds

2-(4-(Bromomethyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its bromomethyl group, which provides additional reactivity and versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFUKAVDJZZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40534056
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24239-18-7
Record name 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40534056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 45 g (0.2 mol) of 4-(benzothiazol-2-yl) toluene in 1000 ml of dry carbon tetrachloride were added 35.6 g (0.2 mol) of N-bromosuccinimide and a catalytic amount of benzoyl peroxide. The mixture was refluxed for 12 hours, and then allowed to cool down to room temperature. The precipitated succinimide was filtered off and the filtrate evaporated to dryness in vacuo, whereupon 55 g of crude crystals were obtained. Recrystallization from 1500 ml of cyclohexane gave 41 g of purified 4-(benzothiazol-2-yl) bromomethylbenzene as colorless flakes.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.